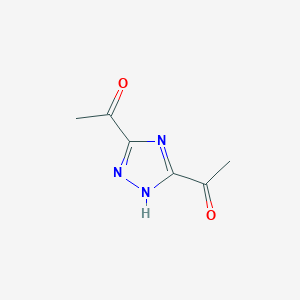
1,1'-(1H-1,2,4-triazole-3,5-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with acylating agents can lead to the formation of the triazole ring. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases.
Industrial Production Methods: Industrial production of 1,1'-(1H-1,2,4-triazole-3,5-diyl)diethanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole carboxylic acids, while reduction can produce triazole alcohols.
Applications De Recherche Scientifique
1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1'-(1H-1,2,4-triazole-3,5-diyl)diethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(3,5-Diamino-1,2,4-triazol-1-yl)ethanone
- 1-(3-Nitro-1H-1,2,4-triazol-1-yl)ethanone
- 1-(3-Hydroxy-1H-1,2,4-triazol-1-yl)ethanone
Uniqueness: 1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to its specific acetyl group, which can influence its reactivity and biological activity. The presence of the acetyl group can enhance its ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
151675-62-6 |
|---|---|
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7N3O2/c1-3(10)5-7-6(4(2)11)9-8-5/h1-2H3,(H,7,8,9) |
Clé InChI |
BSENWGNTNMQPEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC(=NN1)C(=O)C |
SMILES canonique |
CC(=O)C1=NC(=NN1)C(=O)C |
Synonymes |
Ethanone, 1,1-(1H-1,2,4-triazole-3,5-diyl)bis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















